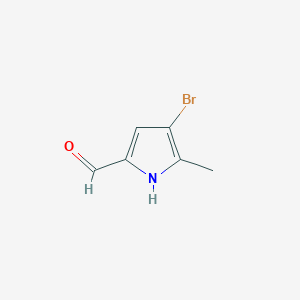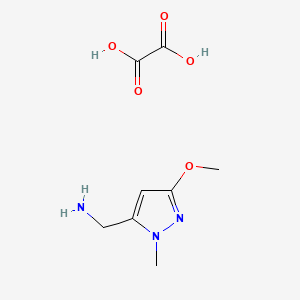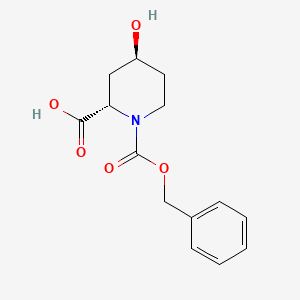
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a piperidine ring substituted with a benzyloxycarbonyl group and a hydroxyl group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of benzyloxycarbonyl chloride in the presence of a base to protect the nitrogen, followed by selective hydroxylation at the 4-position using appropriate oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong acids.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Palladium on carbon with hydrogen gas or trifluoroacetic acid.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid depends on its specific application. In drug development, it may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active piperidine derivative. The molecular targets and pathways involved would vary based on the specific drug or compound being synthesized.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(((Benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
tert-Butoxycarbonyl-protected piperidine derivatives: Similar protecting group but with different steric and electronic properties.
Uniqueness
(2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the types of reactions it can undergo. The presence of both a benzyloxycarbonyl group and a hydroxyl group provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(2S,4S)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12-/m0/s1 |
InChI Key |
FTYFCFPNHFHPBH-RYUDHWBXSA-N |
Isomeric SMILES |
C1CN([C@@H](C[C@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B11773843.png)
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)
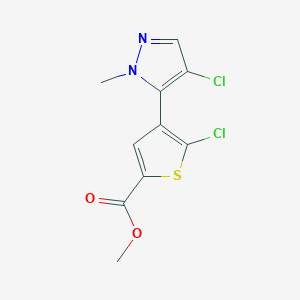
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)
![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)

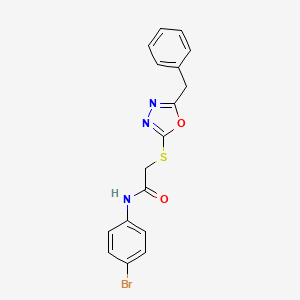
![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)
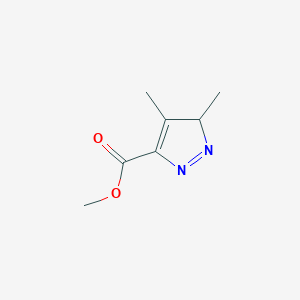
![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)
